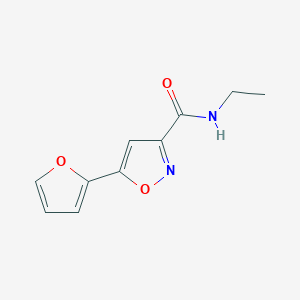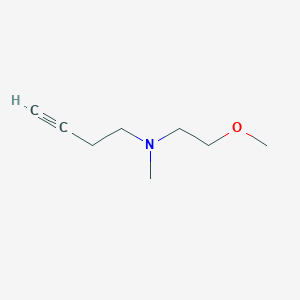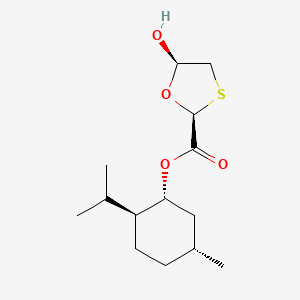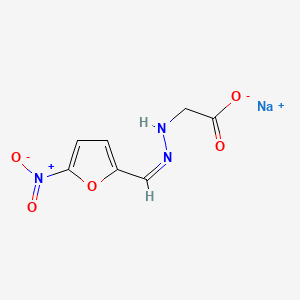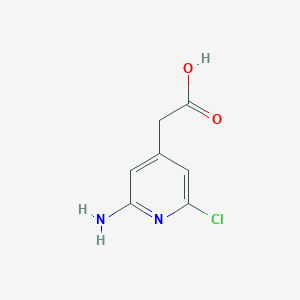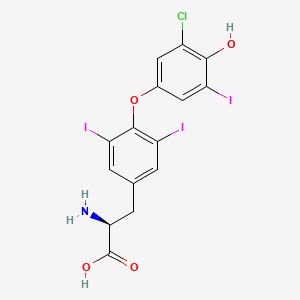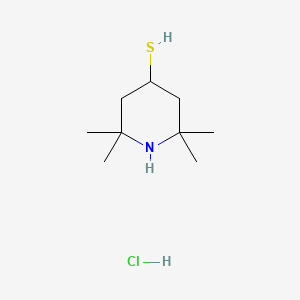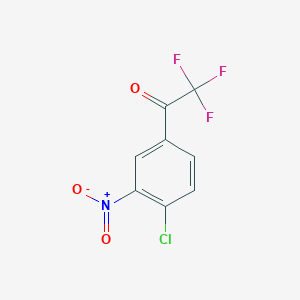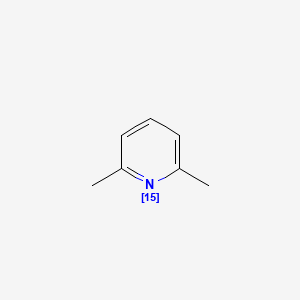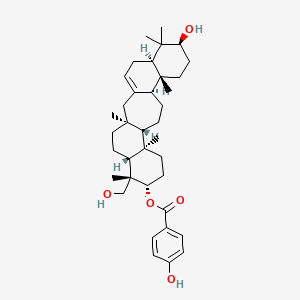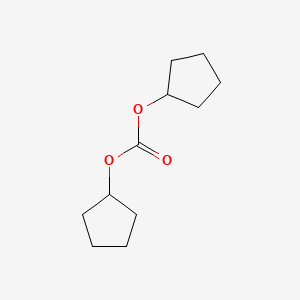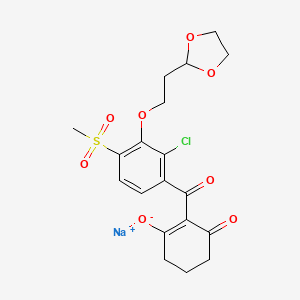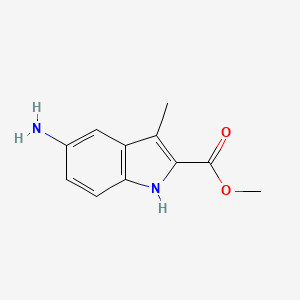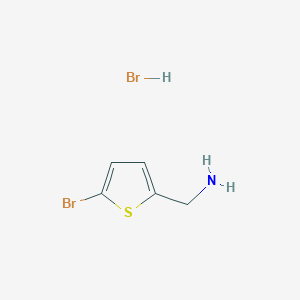
5-Bromo-2-thiophenemethanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-thiophenemethanamine hydrobromide is an organic compound that belongs to the class of thiophenes. It is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an amine group attached to the methylene carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-thiophenemethanamine hydrobromide typically involves the bromination of 2-thiophenemethanamine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-thiophenemethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-thiophenemethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Thiophenemethanamine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-thiophenemethanamine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-thiophenemethanamine hydrobromide involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but with an aldehyde group instead of an amine group.
5-Bromo-2-methoxythiophene: Contains a methoxy group instead of an amine group.
2-Thiophenemethanamine: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-thiophenemethanamine hydrobromide is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research applications .
Propiedades
Fórmula molecular |
C5H7Br2NS |
|---|---|
Peso molecular |
272.99 g/mol |
Nombre IUPAC |
(5-bromothiophen-2-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H |
Clave InChI |
DXOBKXAPXXNOKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
